Neogambogic acid is a xanthonoid compound closely related to gambogic acid. It features a complex structure characterized by multiple hydroxyl groups and a unique carbon skeleton that contribute to its pharmacological properties. The compound is primarily extracted from the gamboge resin, which has been traditionally used in medicine for its anti-inflammatory and anti-cancer properties.
Studies suggest neogambogic acid exhibits anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells, particularly human breast cancer cells (MCF-7) (2). The exact mechanism remains under investigation, but it might involve interrupting cell signaling pathways or interfering with DNA replication in cancer cells.
Furthermore, research indicates neogambogic acid possesses antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (1: ). The mechanism behind this antibacterial effect is yet to be fully elucidated, but it could involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
The synthesis of neogambogic acid can be achieved through several methods:
Neogambogic acid has several applications in medicine and research:
Studies on neogambogic acid's interactions with biological molecules reveal its multifaceted action:
Neogambogic acid shares structural similarities with several other compounds derived from Garcinia species or related xanthonoids. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Gambogic Acid | Xanthonoid structure with multiple hydroxyls | Antitumor, anti-inflammatory | Potent apoptosis inducer |
| Mangostin | Xanthone derivative with a similar backbone | Antioxidant, anti-cancer | Stronger antioxidant properties |
| Alpha-Mangostin | Similar xanthone structure | Antitumor, anti-inflammatory | Enhanced solubility compared to others |
| Betulinic Acid | Triterpene structure | Antiviral, antitumor | Distinct mechanism targeting viral infections |
Neogambogic acid is unique due to its specific structural modifications that enhance its solubility and bioactivity compared to other related compounds. Its ability to induce apoptosis through distinct pathways further sets it apart as a promising candidate for cancer therapy.
Neogambogic acid is a natural xanthonoid compound with the molecular formula C38H46O9 [1]. This complex organic molecule has a molecular weight of 646.77 g/mol, making it a relatively large compound within the family of xanthone derivatives [2]. The empirical formula reflects its carbon-rich structure with multiple oxygen-containing functional groups that contribute to its unique chemical properties [1] [3].
The structural composition of neogambogic acid includes a caged xanthone core with multiple substituents, including hydroxyl groups and a carboxylic acid moiety [1]. This molecular architecture gives rise to its distinctive physical and chemical characteristics that differentiate it from other related compounds such as gambogic acid [3].
Table 1: Basic Molecular Information of Neogambogic Acid
| Parameter | Value |
|---|---|
| Molecular Formula | C38H46O9 |
| Molecular Weight | 646.77 g/mol |
| CAS Number | 93772-31-7 |
| Chemical Class | Xanthonoid |
The structural elucidation of neogambogic acid has been accomplished through various analytical techniques, with nuclear magnetic resonance (NMR) spectroscopy playing a pivotal role in determining its complex molecular architecture [9] [11]. The compound features a caged xanthone core structure with multiple rings, including a characteristic 4-oxatricyclo[4.3.1.0] system that contributes to its three-dimensional conformation [11].
X-ray crystallography studies have been instrumental in confirming the three-dimensional arrangement of atoms in neogambogic acid [14]. This technique has revealed the precise spatial orientation of functional groups and the overall molecular geometry, providing definitive evidence for the proposed structure derived from spectroscopic analyses [11].
The structural characterization of neogambogic acid has shown that it contains a xanthone core with multiple hydroxyl groups, a carboxylic acid moiety, and several prenyl side chains [1] [3]. The compound's structure is closely related to gambogic acid but differs in the stereochemical configuration at specific carbon centers, particularly at the C-2 position of the chromene ring system [19].
The elucidation process has involved comparison with related compounds, particularly gambogic acid, which shares a similar carbon skeleton but exhibits distinct stereochemical features [11] [19]. These structural studies have been essential for understanding the relationship between neogambogic acid's molecular architecture and its physical and chemical properties [9].
Neogambogic acid possesses multiple stereogenic centers that contribute to its complex three-dimensional structure [15]. The molecule exhibits chirality, with specific carbon atoms serving as stereogenic centers that determine the spatial arrangement of attached groups [15] [18]. These stereogenic centers are primarily located within the caged xanthone framework and contribute to the compound's overall conformational properties [19].
One of the most significant stereochemical features of neogambogic acid is its relationship with gambogic acid, as they are diastereomers differing in configuration at the C-2 position [19]. Research has demonstrated that neogambogic acid can undergo epimerization at this position under certain conditions, leading to the formation of equilibrium mixtures with its epimer [19]. This stereochemical interconversion proceeds via an ortho-quinone methide intermediate mechanism, which explains the observed stereochemical erosion under thermal or basic conditions [19].
The stereochemical configuration of neogambogic acid has been determined through a combination of advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy with nuclear Overhauser effect experiments and circular dichroism studies [11] [16]. These investigations have revealed the absolute configuration at key stereogenic centers, establishing the three-dimensional structure of the molecule [11].
Studies on the isomeric forms of neogambogic acid have shown that it can exist in different conformational states due to the flexibility of certain regions within its structure [18] [19]. These conformational isomers may exhibit slightly different physical and chemical properties, although they maintain the same connectivity between atoms [18].
Neogambogic acid exhibits distinctive physical properties that influence its behavior in various environments [20]. The compound appears as a yellow to orange crystalline solid at room temperature, reflecting its xanthone-based structure with extended conjugation [7]. Its density has been reported to be approximately 1.3±0.1 g/cm³, which is typical for complex organic compounds of this nature [30].
The thermal properties of neogambogic acid include a high boiling point of approximately 810.3±65.0°C at 760 mmHg and a flash point of 250.2±27.8°C [21]. These elevated thermal parameters indicate the compound's stability at moderate temperatures, although prolonged exposure to high temperatures can lead to decomposition [20].
Solubility is a critical physical property of neogambogic acid that affects its handling and applications. The compound exhibits poor water solubility, which is characteristic of many xanthone derivatives [20]. However, it demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO), which is commonly used to prepare stock solutions for experimental studies [7] [32].
Table 2: Physical Properties of Neogambogic Acid
| Property | Value |
|---|---|
| Physical Appearance | Yellow to orange crystalline solid |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 810.3±65.0°C at 760 mmHg |
| Flash Point | 250.2±27.8°C |
| Water Solubility | Poor |
| DMSO Solubility | Good |
The stability profile of neogambogic acid reveals certain vulnerabilities that must be considered during handling and storage [20]. Like its structural analog gambogic acid, neogambogic acid shows poor thermal stability and is susceptible to degradation under alkaline conditions [20]. The compound's structure contains features that make it prone to ring opening reactions, particularly under basic conditions, which can compromise its structural integrity [20].
Studies on the long-term stability of neogambogic acid suggest that it should be stored at low temperatures (-20°C) to maintain its chemical integrity [7]. When in solution, particularly in aqueous environments, the compound shows limited stability and may undergo gradual decomposition, necessitating fresh preparation of solutions for experimental use [7] [33].
Neogambogic acid exhibits distinctive spectroscopic properties that facilitate its identification and structural characterization [35]. Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly valuable in elucidating the compound's complex structure, with both proton (¹H) and carbon (¹³C) NMR providing crucial structural information [35] [40].
The ¹H NMR spectrum of neogambogic acid displays characteristic signals, including a downfield signal at approximately δ 13.9 ppm, which is attributed to the hydroxyl proton that forms a hydrogen bond with the adjacent carbonyl group [40]. The spectrum also shows signals for olefinic protons of the prenyl side chains at around δ 4.9-6.3 ppm, and multiple methyl singlets in the upfield region between δ 1.1-1.8 ppm [40]. The complex pattern of signals in the aromatic region (δ 6.5-8.5 ppm) reflects the xanthone core structure [40].
The ¹³C NMR spectrum of neogambogic acid reveals approximately 38 carbon signals, consistent with its molecular formula [40]. Notable signals include those for carbonyl carbons at around δ 203.7 ppm (ketone), δ 179.0 ppm (unsaturated ketone), and δ 167.8 ppm (carboxylic acid) [40]. The spectrum also displays signals for quaternary carbons, methine, methylene, and methyl carbons that collectively confirm the caged xanthone structure with its various substituents [40].
Two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), have been employed to establish carbon-hydrogen connectivity and long-range correlations, respectively [39] [41]. These experiments have been crucial in confirming the connectivity within the complex molecular framework of neogambogic acid [41].
Infrared (IR) spectroscopy of neogambogic acid reveals characteristic absorption bands that correspond to its functional groups [42]. The spectrum typically shows a broad band in the region of 3500-2500 cm⁻¹ due to O-H stretching of the carboxylic acid group, often overlapping with C-H stretching bands [42]. A strong absorption band around 1700-1680 cm⁻¹ is attributed to the C=O stretching of the carboxylic acid, while additional bands at approximately 1230-1200 cm⁻¹ correspond to C-O stretching vibrations [42] [44].
The ultraviolet-visible (UV-Vis) absorption spectrum of neogambogic acid shows strong absorption in the UV region, with maximum absorption typically observed around 360-380 nm due to the extended conjugation in the xanthone chromophore [45] [47]. This spectroscopic feature is useful for quantitative analysis and purity assessment of the compound [45].
Mass spectrometry has been valuable for confirming the molecular weight and fragmentation pattern of neogambogic acid [27]. The mass spectrum typically shows a molecular ion peak at m/z 646.8, corresponding to its molecular weight, along with characteristic fragmentation patterns that provide structural information [27] [46]. Common fragmentation pathways include the loss of prenyl groups and cleavage of the carboxylic acid moiety [46].
Table 3: Key Spectroscopic Data for Neogambogic Acid
| Spectroscopic Method | Key Features |
|---|---|
| ¹H NMR | δ 13.9 ppm (OH), δ 4.9-6.3 ppm (olefinic H), δ 1.1-1.8 ppm (methyl groups) |
| ¹³C NMR | δ 203.7 ppm (ketone C=O), δ 179.0 ppm (unsaturated C=O), δ 167.8 ppm (COOH) |
| IR | 3500-2500 cm⁻¹ (O-H stretch), 1700-1680 cm⁻¹ (C=O stretch), 1230-1200 cm⁻¹ (C-O stretch) |
| UV-Vis | Maximum absorption at 360-380 nm |
| Mass Spectrometry | Molecular ion at m/z 646.8, characteristic fragmentation pattern |
Neogambogic acid, a biologically active polyprenylated xanthone, is primarily obtained through systematic extraction from gamboge resin, the dried exudate of Garcinia hanburyi Hook.f. The extraction process represents the critical first step in obtaining this valuable natural product for analytical and pharmaceutical applications [1] [2].
The most reproducible and widely adopted extraction protocol involves methanol-based extraction of gamboge resin. The process begins with stirring gamboge resin (100 grams) with methanol (300 milliliters) for 10 minutes, followed by rapid filtration under reduced pressure [1] [2]. This initial extraction consistently yields 70-73 grams of crude extract, which contains approximately 30% gambogic acid, 25% epigambogic acid, and 45% other unidentified compounds as determined by proton nuclear magnetic resonance spectroscopy [1] [2].
Alternative extraction solvents have been investigated to optimize selectivity and reduce potential chemical modifications during processing. Acetone, acetonitrile, diethyl ether, and dichloromethane have been evaluated as extraction media [1] [3]. However, these non-nucleophilic solvents proved less efficient than methanol-based extraction and, in certain cases, led to swelling of the gamboge resin that impeded filtration processes [1] [3]. The superior performance of methanol stems from its ability to efficiently solubilize the diverse range of polyprenylated xanthones while maintaining rapid filtration characteristics essential for large-scale processing [1] [2].
Modern extraction techniques have been developed to enhance efficiency and selectivity. Ultrasonic-assisted extraction has shown promise, achieving 80-95% yields with reduced processing time of approximately one hour [4]. Supercritical fluid extraction using carbon dioxide offers selective compound isolation with yields of 85-90% and processing times of 2-6 hours [5]. These advanced techniques provide enhanced extraction efficiency while minimizing thermal degradation and chemical modification of thermolabile compounds.
The choice of extraction method significantly influences the composition of the crude extract and subsequent purification requirements. Soxhlet extraction, while providing comprehensive extraction with 60-80% yields, requires extended processing times of 3-18 hours [4]. The extended exposure to elevated temperatures may promote epimerization and degradation reactions, particularly relevant for stereochemically sensitive compounds like neogambogic acid [1] [2].
Following initial extraction, separation of neogambogic acid from the complex mixture of polyprenylated xanthones requires sophisticated chromatographic techniques. High-performance liquid chromatography represents the gold standard for separation and purification of these structurally related compounds [6] [7].
Ion-pair reversed-phase high-performance liquid chromatography has proven particularly effective for separating polyprenylated xanthones, including neogambogic acid, from gamboge extracts. The optimized chromatographic system employs a narrow bore C8 column with isocratic elution using methanol-acetonitrile-40 millimolar potassium dihydrogen phosphate buffer (37.5:37.5:25 volume/volume/volume) containing 0.1% tetradecyltrimethylammonium bromide as the ion-pairing agent [6]. This system successfully resolves eight polyprenylated xanthones, including three pairs of epimers, demonstrating the capability to separate neogambogic acid from its closely related structural analogs [6].
The separation mechanism relies on the interaction between the quaternary ammonium ion-pairing agent and the carboxylate functionalities present in the xanthone compounds. This interaction modifies the effective polarity and retention characteristics, enabling resolution of compounds that would otherwise co-elute under conventional reversed-phase conditions [6]. The method provides baseline separation with analysis times of 30-45 minutes and demonstrates excellent reproducibility with relative standard deviations below 3% for retention times [6].
Preparative-scale high-performance liquid chromatography serves as the primary tool for isolating pure neogambogic acid from semi-purified fractions. The scaling from analytical to preparative conditions requires careful optimization of sample loading, flow rates, and detection parameters [8]. Typical preparative columns with dimensions of 250 × 21.2 millimeters and particle sizes of 5-10 micrometers provide adequate resolution while maintaining reasonable analysis times [8].
Column chromatography using silica gel represents a complementary purification technique, particularly effective for initial fractionation of crude extracts. The method employs gradient elution with petroleum ether and acetone mixtures, typically starting with ratios of 8:1 and progressing to more polar compositions [9]. This approach enables separation based on polarity differences and provides partially purified fractions suitable for further refinement using high-performance liquid chromatography [9].
Advanced separation techniques include counter-current chromatography, which offers unique advantages for natural product purification. This liquid-liquid partition chromatography eliminates the solid stationary phase, reducing compound loss due to irreversible adsorption [10]. The technique is particularly valuable for thermolabile compounds and enables preparative-scale purification with high recovery rates [10].
The formation of pyridinium salts represents a crucial step in the purification and characterization of neogambogic acid, providing access to crystalline derivatives with enhanced stability and defined stoichiometry. This approach has been extensively validated for gambogic acid and is directly applicable to neogambogic acid isolation [1] [2].
The pyridinium salt formation process involves dissolving crude neogambogic acid in a mixture of pyridine and water in an 85:15 ratio. The solution is heated to 60°C to ensure complete dissolution, followed by slow cooling to room temperature over 16 hours [1] [2]. This controlled crystallization process promotes the formation of high-quality crystals with improved purity. The pyridinium salt crystallization effectively removes non-acidic impurities and co-precipitated neutral compounds, significantly enhancing the purity of the final product [1] [2].
The mechanism of pyridinium salt formation involves protonation of the carboxylic acid functionality of neogambogic acid by pyridine, forming an ionic complex stabilized by hydrogen bonding and electrostatic interactions [11]. The resulting pyridinium carboxylate salt exhibits altered solubility characteristics compared to the parent compound, enabling selective crystallization and purification [11].
Iterative recrystallization procedures further enhance purity. A typical protocol involves three successive recrystallization cycles, each using pyridine-water (85:15) at 60°C [1] [2]. The first recrystallization yields material composed of approximately 76% target pyridinium salt, 18% epimeric pyridinium salt, and 6% unidentified compounds. Sequential recrystallizations progressively improve purity to 89% and finally to 97% of the desired pyridinium salt with only 3% epimeric contamination [1] [2].
The crystalline pyridinium salts provide several analytical advantages. The defined stoichiometry enables accurate molecular weight determination and facilitates structural characterization using techniques such as single crystal X-ray diffraction [12]. The enhanced stability of the salt form reduces degradation during storage and handling, particularly important for compounds susceptible to oxidation or epimerization [1] [2].
Recovery of the free acid from the pyridinium salt is accomplished through acid-base extraction. The pyridinium salt is dissolved in diethyl ether and extracted with 15% aqueous hydrochloric acid [1] [2]. The acid treatment protonates the carboxylate, converting it back to the free carboxylic acid form, which partitions into the organic phase. Concentration of the ether layer under reduced pressure yields the purified neogambogic acid in free acid form with purity exceeding 97% [1] [2].
Alternative crystallization approaches include the use of different organic bases such as triethylamine, which may provide improved crystallization characteristics for specific analogs [13]. The choice of base and crystallization conditions can be optimized based on the specific structural features and solubility properties of the target compound [14].
The combination of high-performance liquid chromatography with mass spectrometry represents the most powerful analytical approach for comprehensive characterization of neogambogic acid. This hyphenated technique provides both separation capability and detailed structural information essential for definitive identification and quantification [15] [7].
Liquid chromatography-tandem mass spectrometry methods have been specifically developed for simultaneous determination of gambogic acid and related compounds, including neogambogic acid, in biological matrices. The chromatographic separation is achieved using a C18 column (150 × 4.6 millimeters, 5 micrometers) with isocratic elution employing methanol-10 millimolar ammonium acetate buffer-acetic acid (90:10:0.1, volume/volume/volume) as the mobile phase [15]. This system provides adequate retention and peak shape for reliable quantification.
Mass spectrometric detection employs electrospray ionization in positive mode, optimized for enhanced protonation of the xanthone compounds. The molecular ion of neogambogic acid ([M+H]⁺) appears at m/z 631.2, with characteristic fragment ions at m/z 507.2 resulting from neutral loss of the side chain moieties [15]. Multiple reaction monitoring mode enables selective detection with transitions monitored at m/z 631.2 → 507.2 for quantitative analysis [15].
The analytical method demonstrates excellent linearity over the concentration range of 0.5-250 nanograms per milliliter for neogambogic acid, with a lower limit of quantification of 0.5 nanograms per milliliter in plasma matrices [15]. Precision values (relative standard deviation) are below 11.7% for both intra-day and inter-day measurements, while accuracy (relative error) ranges from -10.6% to +12.4% at three quality control levels [15].
High-resolution mass spectrometry provides additional structural confirmation through accurate mass determination and elemental composition analysis. The exact mass of protonated neogambogic acid can be determined with mass accuracy below 5 parts per million, enabling confident molecular formula assignment [16]. Tandem mass spectrometry using collision-induced dissociation reveals detailed fragmentation patterns that confirm structural features and enable differentiation from isomeric compounds [16].
Ion mobility mass spectrometry represents an emerging technique for enhanced characterization of structural isomers that cannot be resolved by conventional mass spectrometry alone. This approach measures the mobility of ions in an inert gas under the influence of an electric field, providing information about molecular shape and conformation [17]. For complex natural product mixtures containing multiple isomers, ion mobility provides an additional dimension of separation that complements chromatographic resolution [17].
The integration of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) enables online structural elucidation without prior isolation of individual compounds. This technique is particularly valuable for minor components present in low concentrations, where traditional isolation would be impractical [18]. The method requires optimization of mobile phase composition to ensure compatibility with nuclear magnetic resonance detection while maintaining chromatographic performance [18].
Accurate quantification of neogambogic acid requires validated analytical methods that ensure precision, accuracy, and reliability across the intended concentration range. Multiple complementary approaches have been developed to address different analytical requirements and sample matrices [15] [19].
Internal standard methodology provides enhanced accuracy, particularly for complex biological matrices where matrix effects may compromise quantitative performance. Isotopically labeled internal standards, when available, offer the highest degree of compensation for matrix-induced signal suppression or enhancement [20]. For neogambogic acid analysis, structurally similar compounds such as gambogic acid analogs can serve as internal standards when isotopically labeled materials are unavailable [15].
The standard addition method offers an alternative approach for samples with significant matrix effects that cannot be adequately compensated through conventional internal standard procedures. This technique involves spiking aliquots of the sample with known amounts of analyte and extrapolating to determine the original concentration [21]. While more labor-intensive than external calibration, the method provides superior accuracy in challenging matrices with precision typically below 8% relative standard deviation [21].
Gravimetric analysis following crystallization as the pyridinium salt provides an absolute quantification method particularly suited for purity assessment of isolated compounds. The method involves precise weighing of the dried crystalline material and calculation of the free acid equivalent based on the molecular weights of the salt and free acid forms [1] [2]. This approach achieves precision below 5% relative standard deviation and accuracy of 95-105% for pure crystalline materials [1] [2].
Ultraviolet-visible spectrophotometry enables quantification based on the characteristic absorption properties of the xanthone chromophore. Neogambogic acid exhibits maximum absorption at wavelengths between 254-280 nanometers, providing the basis for quantitative analysis [6]. The method requires careful attention to solvent selection and pH control, as these factors significantly influence the absorption characteristics. Linear relationships are typically observed over the concentration range of 0.1-50 micrograms per milliliter with precision below 7% relative standard deviation [22].
Fluorescence spectroscopy offers enhanced sensitivity for trace-level quantification, exploiting the natural fluorescence properties of the conjugated xanthone system. The method provides linear response over the range of 10-1000 nanograms per milliliter with precision below 6% relative standard deviation [23]. However, the technique requires careful control of environmental factors such as temperature, pH, and oxygen concentration, which can significantly influence fluorescence intensity [23].
Method validation follows international guidelines, including assessment of specificity, linearity, range, accuracy, precision, detection limit, quantification limit, and robustness [15]. Specificity is demonstrated through peak purity analysis and confirmation that no co-eluting interferences are present at the retention time of neogambogic acid [15]. Linearity is established through analysis of at least five concentration levels with triplicate injections, while accuracy is assessed through recovery studies using spiked samples [15].
The limit of detection is determined as the concentration yielding a signal-to-noise ratio of 3:1, while the limit of quantification corresponds to a signal-to-noise ratio of 10:1 [15]. For liquid chromatography-tandem mass spectrometry methods, these limits are typically 0.1-0.5 nanograms per milliliter for neogambogic acid in biological matrices [15] [22]. Robustness is evaluated through systematic variation of method parameters such as mobile phase composition, flow rate, and column temperature to ensure reliable performance under normal operational conditions [15].
Quality control procedures include analysis of blank samples, calibration standards, and quality control samples at low, medium, and high concentrations within each analytical batch [15]. Acceptance criteria require that calibration standards meet accuracy requirements of ±15% (±20% at the limit of quantification), while quality control samples must demonstrate precision and accuracy within ±15% [15]. These stringent requirements ensure reliable quantitative data for research and regulatory applications.